
2-Methoxy-3,4'-bipyridin-2'-amine
Overview
Description
2-Methoxy-3,4’-bipyridin-2’-amine is a bipyridine derivative with the molecular formula C11H11N3O. This compound is part of the bipyridine family, which is known for its extensive applications in various fields such as catalysis, material science, and pharmaceuticals . Bipyridine derivatives are characterized by their ability to coordinate with metal centers, making them valuable ligands in coordination chemistry .
Preparation Methods
The synthesis of 2-Methoxy-3,4’-bipyridin-2’-amine typically involves the coupling of pyridine derivatives. Common synthetic routes include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine, also catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial production methods often utilize these coupling reactions under optimized conditions to achieve high yields and purity. The reaction conditions typically involve the use of solvents such as toluene or DMF, and the reactions are carried out under inert atmospheres to prevent oxidation .
Chemical Reactions Analysis
2-Methoxy-3,4’-bipyridin-2’-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the bipyridine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bipyridine scaffold.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-3,4’-bipyridin-2’-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,4’-bipyridin-2’-amine involves its ability to coordinate with metal centers. This coordination can influence the electronic properties of the metal, making it useful in catalysis and material science . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic processes .
Comparison with Similar Compounds
2-Methoxy-3,4’-bipyridin-2’-amine can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Known for its strong coordination with metals and use in redox reactions.
4,4’-Bipyridine: Used in the synthesis of viologens and electrochromic materials.
3,3’-Bipyridine: Less commonly used due to steric hindrance but still valuable in specific applications.
The uniqueness of 2-Methoxy-3,4’-bipyridin-2’-amine lies in its methoxy group, which can influence its electronic properties and reactivity, making it suitable for specialized applications .
Properties
IUPAC Name |
4-(2-methoxypyridin-3-yl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-9(3-2-5-14-11)8-4-6-13-10(12)7-8/h2-7H,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZLXKWCQCYQBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CC(=NC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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